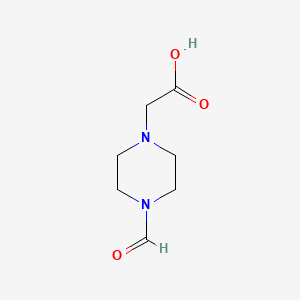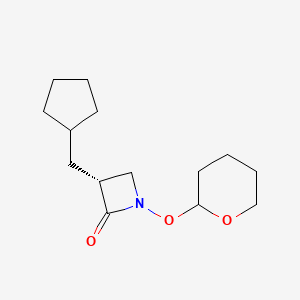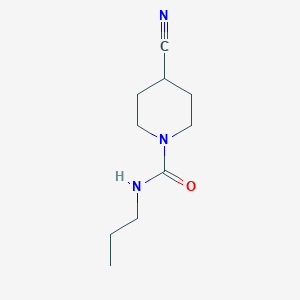
2-(4-Formylpiperazin-1-yl)acetic acid
Descripción general
Descripción
2-(4-Formylpiperazin-1-yl)acetic acid, also known as FPA, is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Formylpiperazin-1-yl)acetic acid is represented by the formula C7H12N2O3 . The InChI representation of the molecule is InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Formylpiperazin-1-yl)acetic acid include a molecular weight of 172.18 g/mol . More specific properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, similar in structure to 2-(4-Formylpiperazin-1-yl)acetic acid, is utilized in a three-component Ugi reaction to synthesize unique indoloketopiperazine derivatives. This demonstrates the compound's potential in creating novel chemical entities with potential biological activities (Ghandi, Zarezadeh, & Taheri, 2012).
Antimicrobial Properties
Research on derivatives of similar structures, like 2-(1,2,4-triazoles-3-iltio)acetic acids, has shown that these compounds can exhibit various biological activities, including antimicrobial properties. This suggests that 2-(4-Formylpiperazin-1-yl)acetic acid derivatives could potentially be developed for antimicrobial applications (Salionov, 2015).
Anticancer Activity
Compounds synthesized from 2-( 5-Aryl-4H-1,2,4-triazol-3-ylthio) acetic acid, structurally related to 2-(4-Formylpiperazin-1-yl)acetic acid, have shown anticancer activity. This indicates a potential avenue for cancer research using derivatives of 2-(4-Formylpiperazin-1-yl)acetic acid (Li, 2014).
Inhibitory Effects on Enzymes
Derivatives of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which share some structural similarities, have been studied for their inhibitory effects on aldose reductase enzymes. This suggests potential applications in enzyme inhibition for related compounds like 2-(4-Formylpiperazin-1-yl)acetic acid (Kučerová-Chlupáčová et al., 2020).
Development of Coordination Compounds
The structure of 2-(4-Formylpiperazin-1-yl)acetic acid allows for the potential development of coordination compounds with metals, which could be useful in various areas of chemistry and materials science. This application is supported by studies on similar carboxylate-based ligands (Tzegai, Reil, & Burzlaff, 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as norfloxacin analogues, have been shown to targetDNA gyrase , an enzyme involved in bacterial DNA replication .
Mode of Action
Based on the structure and the known action of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, possibly altering its function and leading to changes in the bacterial dna replication process .
Biochemical Pathways
If the compound acts similarly to norfloxacin analogues, it may interfere with bacterial dna replication, thereby inhibiting bacterial growth .
Result of Action
If the compound acts similarly to norfloxacin analogues, it may lead to the inhibition of bacterial growth by interfering with dna replication .
Propiedades
IUPAC Name |
2-(4-formylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOIWFVAQOYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)










